

structural elucidation of 2-cyclohexylbenzoic acid

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Compound of Interest

Compound Name: 2-cyclohexylbenzoic Acid

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An In-depth Technical Guide to the Structural Elucidation of **2-Cyclohexylbenzoic Acid**

Authored by a Senior Application Scientist Foreword: The Imperative of Unambiguous Structural Verification

In the realms of pharmaceutical development, materials science, and synthetic chemistry, the precise molecular structure of a compound is its defining characteristic. It dictates function, reactivity, and safety. **2-Cyclohexylbenzoic acid** ($C_{13}H_{16}O_2$)[1][2], a molecule combining aliphatic and aromatic moieties, serves as an excellent case study for the rigorous, multi-technique approach required for definitive structural elucidation. Misinterpretation of spectral data can lead to costly and time-consuming downstream failures. This guide is therefore structured not as a rigid checklist, but as a logical, decision-driven workflow. We will move from foundational mass and functional group identification to the fine-grained detail of atomic connectivity, demonstrating how each piece of data corroborates the others to build an unshakeable structural proof.

Foundational Analysis: Molecular Mass and Formula Confirmation

Before delving into complex spectroscopic analysis, the first step is always to confirm the molecular weight and, by extension, the molecular formula. This provides the fundamental

canvas upon which the structural details will be painted. Mass Spectrometry (MS) is the definitive technique for this purpose.

1.1 Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Preparation: Prepare a dilute solution of the purified analyte (approx. 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
- Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) system. The GC provides an additional layer of purification and separation from any residual solvents or impurities before the sample enters the mass analyzer.
- GC Parameters:
 - Injector Temperature: 250 °C
 - Column: Standard non-polar capillary column (e.g., HP-5ms).
 - Oven Program: Initiate at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV. This high-energy method ensures fragmentation, which is crucial for structural analysis.
 - Source Temperature: 230 °C
 - Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.
- Data Analysis: Identify the molecular ion peak ($M^{+\bullet}$) in the resulting spectrum. This peak corresponds to the molecular weight of the compound. Analyze the fragmentation pattern to gain initial structural insights.[3]

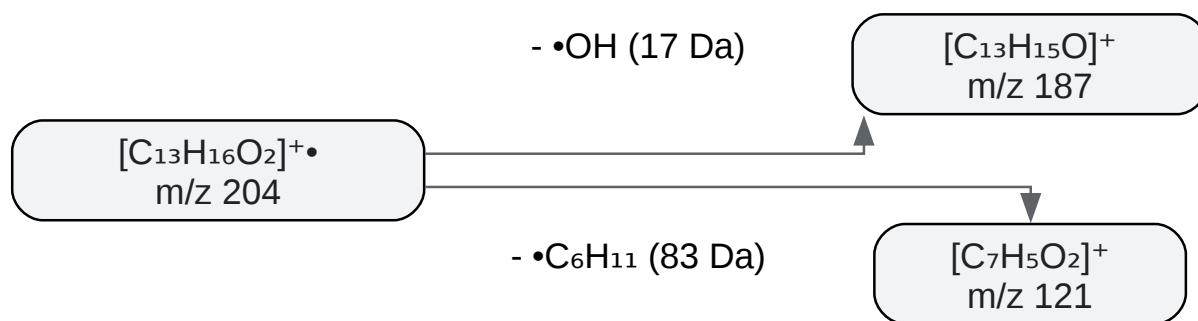
1.2 Data Interpretation and Structural Insights

The mass spectrum provides two critical pieces of information: the molecular weight and a fragmentation "fingerprint" that reveals stable substructures.

Table 1: Key Mass Spectrometry Data for **2-Cyclohexylbenzoic Acid**

m/z Value	Proposed Fragment	Structural Significance
204	$[C_{13}H_{16}O_2]^{+\bullet}$	Molecular Ion ($M^{+\bullet}$). Confirms the molecular weight of 204.26 g/mol . ^[2]
187	$[M - OH]^+$	Loss of the hydroxyl radical (17 Da) from the carboxylic acid, forming a stable acylium ion. This is a characteristic fragmentation for benzoic acids. ^{[4][5]}
121	$[M - C_6H_{11}]^+$	Loss of the cyclohexyl radical (83 Da), indicating the presence of a cyclohexyl substituent. The resulting fragment is the benzoyl cation.
105	$[C_6H_5CO]^+$	This fragment, often seen in benzoic acid derivatives, suggests a rearrangement may occur, though the m/z 187 peak is more indicative for this specific structure. ^[4]
77	$[C_6H_5]^+$	The phenyl cation, a common fragment for aromatic compounds. ^[4]

The detection of the molecular ion at m/z 204 confirms the molecular formula $C_{13}H_{16}O_2$. The logical losses of the hydroxyl and cyclohexyl groups provide strong preliminary evidence for the proposed connectivity.



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Caption: Molecular structure of **2-cyclohexylbenzoic acid**.

Table 3: Predicted 1H NMR Data (400 MHz, $CDCl_3$)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~12.0-13.0	Singlet, broad	1H	-COOH	The acidic proton is highly deshielded and often appears as a broad singlet.
~8.1	Doublet of Doublets (dd)	1H	Ar-H (ortho to COOH)	Deshielded by the anisotropic effect of the carbonyl group.
~7.5	Triplet of Doublets (td)	1H	Ar-H (para to COOH)	Standard aromatic region.
~7.3	Triplet (t)	1H	Ar-H	Standard aromatic region.
~7.2	Doublet (d)	1H	Ar-H (ortho to cyclohexyl)	Standard aromatic region.
~3.5	Multiplet (m)	1H	-CH- (cyclohexyl, attached to ring)	Deshielded due to its direct attachment to the aromatic ring.
1.2 - 2.0	Multiplet (m)	10H	-CH ₂ - (cyclohexyl)	Complex overlapping signals typical for a cyclohexyl ring.

The distinct separation between the aromatic signals (δ 7.2-8.1 ppm), the aliphatic signals (δ 1.2-3.5 ppm), and the carboxylic acid proton (~12 ppm) is immediately apparent. The integration values (1H, 1H, 1H, 1H for aromatic; 1H and 10H for aliphatic) perfectly match the number of protons in each part of the molecule.

3.3 ^{13}C NMR Spectrum: Mapping the Carbon Skeleton

The proton-decoupled ^{13}C NMR spectrum reveals each unique carbon environment in the molecule.

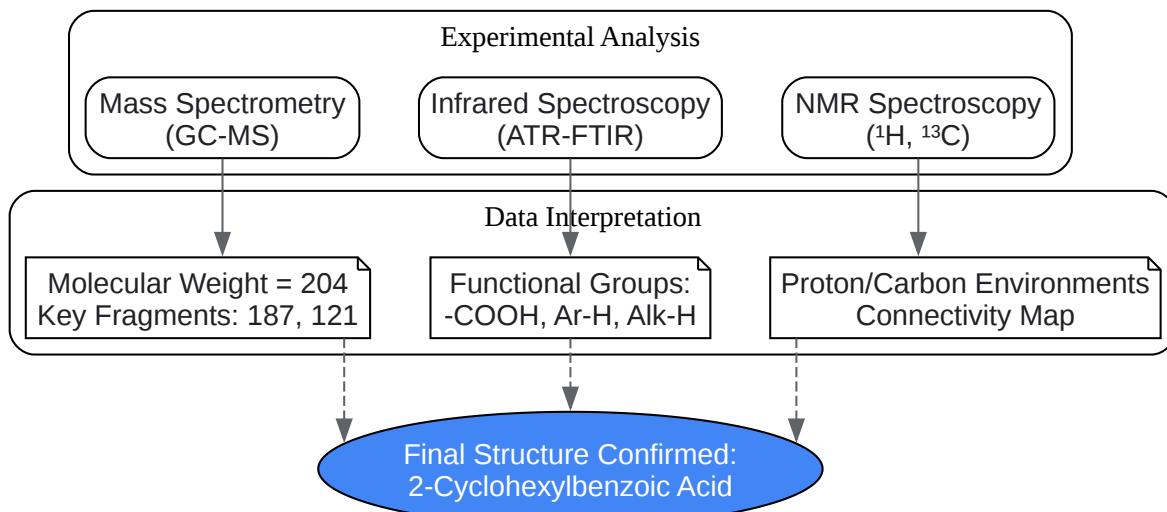
Table 4: Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment	Rationale
~173	C=O	The carbonyl carbon of the carboxylic acid is the most deshielded.
~145	Aromatic C (quaternary, attached to cyclohexyl)	Quaternary carbons often have lower intensity.
~133	Aromatic C-H	Standard aromatic region.
~131	Aromatic C-H	Standard aromatic region.
~130	Aromatic C (quaternary, attached to COOH)	Deshielded by the carboxyl group.
~128	Aromatic C-H	Standard aromatic region.
~126	Aromatic C-H	Standard aromatic region.
~44	Aliphatic CH (attached to ring)	The most deshielded aliphatic carbon.
~33	Aliphatic CH_2	Typical chemical shift for cyclohexyl carbons. [6]
~27	Aliphatic CH_2	Typical chemical shift for cyclohexyl carbons. [6]
~26	Aliphatic CH_2	Typical chemical shift for cyclohexyl carbons. [6]

The presence of 6 aromatic signals and 4 aliphatic signals is consistent with the ortho-substituted structure.

The Workflow of Confirmation: A Unified Approach

The power of this multi-technique approach lies in its self-validating nature. Each experiment provides a piece of the puzzle, and together they form a single, coherent picture.



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Caption: Logical workflow for the structural elucidation of a novel compound.

Conclusion

The structural elucidation of **2-cyclohexylbenzoic acid** is achieved through a systematic and hierarchical application of modern analytical techniques. Mass spectrometry establishes the correct molecular weight (204 g/mol) and provides initial structural clues through predictable fragmentation. Infrared spectroscopy unequivocally confirms the presence of the carboxylic acid functional group, which is the molecule's chemical cornerstone. Finally, ^1H and ^{13}C NMR spectroscopy provide the definitive, high-resolution map of the atomic framework, detailing the precise environment and connectivity of the aromatic and cyclohexyl moieties. The congruence across all datasets provides an unambiguous and trustworthy confirmation of the structure.

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